molecular formula C32H23NO2 B11552746 1-(4-ethylphenyl)-2,3-diphenyl-2H-benzo[f]isoindole-4,9-dione

1-(4-ethylphenyl)-2,3-diphenyl-2H-benzo[f]isoindole-4,9-dione

Cat. No.: B11552746
M. Wt: 453.5 g/mol
InChI Key: GFPZLZBQEFELRE-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-2,3-diphenyl-2H-benzo[f]isoindole-4,9-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and fine chemicals. The compound’s structure includes a benzo[f]isoindole core, which is a fused benzopyrrole ring system, making it a regioisomer of the more common indole heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-2,3-diphenyl-2H-benzo[f]isoindole-4,9-dione typically involves a multi-step process. One common method is the acid-induced intermolecular [3+2] cycloaddition/oxidation reaction. This reaction involves 1,4-quinones, aromatic aldehydes, and N-substituted amino esters, with benzoic acid acting as a catalyst . Another method involves the reaction of tetraynes with imidazole derivatives and oxygen to produce various multifunctionalized tricyclic isoindole-1,3-diones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of metal-free catalysis and green oxidants is preferred to minimize environmental impact and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-2,3-diphenyl-2H-benzo[f]isoindole-4,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoindole derivatives, quinones, and hydroquinones .

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-2,3-diphenyl-2H-benzo[f]isoindole-4,9-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C32H23NO2

Molecular Weight

453.5 g/mol

IUPAC Name

3-(4-ethylphenyl)-1,2-diphenylbenzo[f]isoindole-4,9-dione

InChI

InChI=1S/C32H23NO2/c1-2-21-17-19-23(20-18-21)30-28-27(31(34)25-15-9-10-16-26(25)32(28)35)29(22-11-5-3-6-12-22)33(30)24-13-7-4-8-14-24/h3-20H,2H2,1H3

InChI Key

GFPZLZBQEFELRE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C3C(=C(N2C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C6=CC=CC=C6C3=O

Origin of Product

United States

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